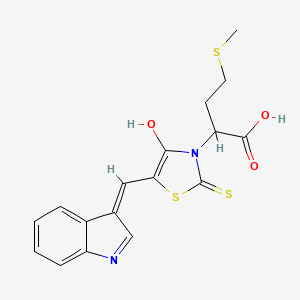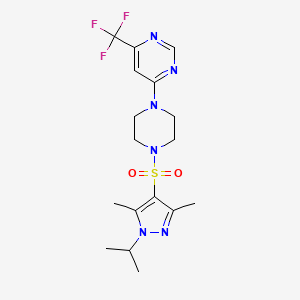
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide: is a compound that has attracted attention in recent years due to its potential applications in various scientific fields. It is known for its complex structure, which combines several functional groups that confer unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves several key steps:
Starting with the synthesis of 1-methyl-1H-pyrrole, which can be achieved via the condensation of 2-methylpyrrole with suitable aldehydes under acidic conditions.
The formation of the 1,2,4-oxadiazole ring is usually achieved through cyclization reactions involving hydrazides and nitriles in the presence of dehydrating agents such as phosphorus oxychloride.
The acylation of the pyrrole ring and subsequent attachment of the pyridin-3-yl group can be accomplished via Friedel-Crafts acylation followed by substitution reactions.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes careful control of reaction temperatures, use of high-purity reagents, and implementation of purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions primarily at the pyrrole ring, forming various oxides.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amino derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Various halides and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products:
Oxides and Hydroxides: Resulting from oxidation.
Amino Derivatives: From reduction reactions.
Substituted Derivatives: From various substitution reactions, introducing groups like halogens, alkyls, and nitro groups.
Aplicaciones Científicas De Investigación
Chemistry:
Utilized as a precursor for the synthesis of more complex heterocyclic compounds.
Studied for its reactivity and as a model compound in organic synthesis research.
Biology:
Investigated for its potential as a bioactive molecule with applications in drug discovery.
Used in studies exploring interactions with biological macromolecules such as enzymes and DNA.
Medicine:
Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Functions as a lead compound in the development of new pharmaceuticals.
Industry:
Applied in the synthesis of specialty chemicals and materials with specific functionalities.
Investigated for its use in the production of advanced polymers and coatings.
Comparación Con Compuestos Similares
1-(1-methyl-1H-pyrrol-2-yl)-2-(pyridin-3-yl)ethanone
N-(pyridin-3-yl)-2-(1-methyl-1H-pyrrol-2-yl)acetamide
3-(pyridin-3-yl)-1,2,4-oxadiazole
1-methyl-3-(1,2,4-oxadiazol-5-yl)pyrrole
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-20-7-3-5-12(20)15-18-14(22-19-15)10-17-13(21)8-11-4-2-6-16-9-11/h2-7,9H,8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXYWBQNLHOELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B2501761.png)
![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)
![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)






![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)
![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)
![4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2501778.png)


